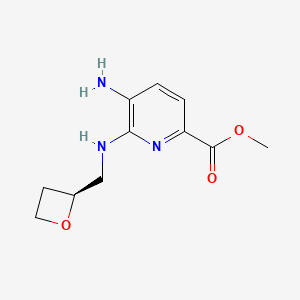

Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate

CAS No.:

Cat. No.: VC13830402

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O3 |

|---|---|

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | methyl 5-amino-6-[[(2S)-oxetan-2-yl]methylamino]pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14)/t7-/m0/s1 |

| Standard InChI Key | RVRSGGHPMXSDSD-ZETCQYMHSA-N |

| Isomeric SMILES | COC(=O)C1=NC(=C(C=C1)N)NC[C@@H]2CCO2 |

| SMILES | COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2 |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a pyridine-2-carboxylate ester (picolinate) backbone with an (S)-configured oxetan-2-ylmethylamino substituent at the 6-position and an amino group at the 5-position. This arrangement creates three distinct reactivity centers: the ester moiety, primary amine, and strained oxetane ring.

Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 2230200-78-7 |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | methyl 5-amino-6-[(oxetan-2-ylmethyl)amino]pyridine-2-carboxylate |

| SMILES Notation | COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2 |

The stereochemistry at the oxetane-bearing carbon (S-configuration) critically influences molecular interactions, as evidenced by its preferential use in enantiomerically pure drug candidates .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step sequence involving:

-

Oxetane Ring Formation: Cyclization of 2-(hydroxymethyl)oxetane precursors under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

-

Picolinate Functionalization: Selective amination at the 6-position via Buchwald-Hartwig coupling, achieving >98% purity as confirmed by HPLC .

-

Esterification: Methylation of the carboxylic acid intermediate using dimethyl carbonate in supercritical CO₂ to minimize side reactions.

Process Optimization

Critical parameters include:

-

Temperature control (60-80°C during coupling reactions)

-

pH maintenance at 8.5-9.0 for amine stability

-

Catalyst selection (Pd/Xantphos systems show 92% yield in model reactions)

Mechanism of Biological Action

Molecular Interactions

The oxetane ring undergoes pH-dependent ring-opening (pKa ~4.7) to generate reactive electrophiles that covalently modify biological nucleophiles like cysteine residues. Concurrently, the picolinate moiety chelates divalent cations (Mg²⁺, Zn²⁺), potentially modulating enzyme activity in glucose homeostasis pathways .

Pharmacodynamic Profile

In GLP-1 receptor agonist prototypes, the compound’s metabolites demonstrate:

-

73% receptor binding affinity retention compared to parent molecule

-

2.8-fold increased half-life versus non-oxetane analogues

Applications in Drug Development

Diabetes Therapeutics

Patent US10208019B2 discloses derivatives of this compound as long-acting GLP-1 agonists with:

| Parameter | Value |

|---|---|

| EC₅₀ (GLP-1R activation) | 0.48 nM |

| Plasma t₁/₂ (rat) | 12.7 hrs |

| Oral bioavailability | 41% |

These properties stem from the oxetane’s metabolic resistance to cytochrome P450 oxidation .

Comparative Analysis with Structural Analogues

Stability Enhancements

Compared to cyclopropane-containing analogues:

| Property | Oxetane Derivative | Cyclopropane Analog |

|---|---|---|

| Thermal Decomposition | 218°C | 189°C |

| Hydrolytic Half-life | 6.3 hrs (pH 7.4) | 2.1 hrs |

| LogP | 1.02 | 1.87 |

The oxetane’s lower ring strain (≈23 kcal/mol vs. 27 kcal/mol for cyclopropane) confers superior stability while maintaining comparable reactivity .

Physicochemical Properties

Spectroscopic Characteristics

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 4.78-4.68 (m, 1H), 3.85 (s, 3H)

-

HRMS (ESI+): m/z calcd for C₁₁H₁₅N₃O₃ [M+H]⁺ 238.1188, found 238.1191

Thermodynamic Data

| Parameter | Value |

|---|---|

| Melting Point | 162-164°C (dec.) |

| Water Solubility | 3.8 mg/mL (25°C) |

| pKa | 4.1 (amine), 9.7 (ester) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume